molecular formula C9H8Cl2O2 B8407446 Methyl 2,4-dichloro-6-methylbenzoate

Methyl 2,4-dichloro-6-methylbenzoate

Cat. No.: B8407446
M. Wt: 219.06 g/mol
InChI Key: FWWCPHZSLUDHBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,4-dichloro-6-methylbenzoate is an organic compound with the molecular formula C9H8Cl2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 6 is replaced by a methyl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4-dichloro-6-methylbenzoate can be synthesized through the esterification of 2,4-dichloro-6-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dichloro-6-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 2,4-diamino-6-methylbenzoate when using ammonia.

    Reduction: 2,4-dichloro-6-methylbenzyl alcohol.

    Oxidation: 2,4-dichloro-6-methylbenzoic acid.

Scientific Research Applications

Methyl 2,4-dichloro-6-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,4-dichloro-6-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4-dichlorobenzoate: Similar structure but lacks the methyl group at position 6.

    Methyl 2,6-dichlorobenzoate: Chlorine atoms at positions 2 and 6 instead of 2 and 4.

    Methyl 2,4,6-trichlorobenzoate: Contains an additional chlorine atom at position 6

Uniqueness

Methyl 2,4-dichloro-6-methylbenzoate is unique due to the presence of both chlorine and methyl substituents on the benzene ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness makes it a valuable compound for specific synthetic and research applications .

Properties

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

methyl 2,4-dichloro-6-methylbenzoate

InChI

InChI=1S/C9H8Cl2O2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,1-2H3

InChI Key

FWWCPHZSLUDHBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of the 4-bromo-2-chloro-6-methyl-benzoic acid methyl ester (1.31 g, 5 mmol) in DMF was treated with CuCl (1.96 g, 20 mmol) and stirred at 140° C. for 1-2 h. After this time, the reaction mixture was diluted with dichloromethane (15 mL) and the solids removed by filtration. The filtrate was concentrated. Silica gel column chromatography using, typically 30% ethyl acetate in hexane, afforded 2,4-dichloro-6-methyl-benzoic acid methyl ester (0.72 g, 65%).
Quantity
1.31 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
CuCl
Quantity
1.96 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

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